molecular formula C18H18F2N4O2S B2550189 2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219905-55-1

2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

货号: B2550189
CAS 编号: 1219905-55-1
分子量: 392.42
InChI 键: HSCXNGRIGSRDKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 1-methylbenzimidazole core linked to a piperazine ring via a sulfonyl group, which is further substituted with a 2,5-difluorophenyl moiety. Such structural attributes are critical for interactions with biological targets, such as enzymes or receptors, often seen in kinase inhibitors or GPCR modulators .

属性

IUPAC Name

2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2S/c1-22-16-5-3-2-4-15(16)21-18(22)23-8-10-24(11-9-23)27(25,26)17-12-13(19)6-7-14(17)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCXNGRIGSRDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and neuropharmacological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F2N4O2SC_{18}H_{18}F_{2}N_{4}O_{2}S with a molecular weight of 392.4 g/mol. The structure features a benzo[d]imidazole core with a piperazine moiety substituted by a sulfonyl group and a difluorophenyl ring, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC18H18F2N4O2SC_{18}H_{18}F_{2}N_{4}O_{2}S
Molecular Weight392.4 g/mol
CAS Number1219905-55-1

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Candida albicans. For instance, derivatives with similar structural features demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against these pathogens .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Research has highlighted that benzimidazole derivatives can target essential cellular processes involved in cancer progression. For example, compounds that inhibit tubulin polymerization or target specific kinases have shown promise in preclinical studies. A study indicated that certain benzimidazole derivatives displayed cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine or benzimidazole rings can enhance efficacy .

Neuropharmacological Effects

Recent investigations into the neuropharmacological potential of benzo[d]imidazole derivatives reveal their capability as positive allosteric modulators of GABA-A receptors. This modulation can lead to anxiolytic and anticonvulsant effects, making them candidates for treating neurological disorders . The ability to interact with the α1/γ2 interface of GABA-A receptors suggests that these compounds could provide therapeutic benefits with reduced side effects compared to traditional benzodiazepines.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
  • Anticancer Properties : In vitro tests showed that certain modifications to the benzimidazole structure enhanced cytotoxicity against breast cancer cell lines, indicating a structure-activity relationship that warrants further investigation .
  • Neuropharmacology : A recent publication reported on the development of novel GABA-A receptor modulators based on benzimidazole scaffolds, highlighting their potential in treating anxiety disorders without the sedative effects commonly associated with existing treatments .

相似化合物的比较

Structural and Functional Comparisons with Analogous Compounds

Core Benzimidazole Derivatives

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole ()
  • Structure : Lacks the piperazine-sulfonyl group; features a 4-fluorophenyl substituent directly attached to the benzimidazole.
  • Properties : Reduced solubility due to the absence of a polar sulfonyl group. The fluorophenyl group enhances metabolic resistance but limits hydrogen-bonding interactions compared to the target compound .
  • Activity : Primarily explored for antimicrobial and anticancer applications, with moderate efficacy attributed to the fluorophenyl moiety’s electron-withdrawing effects.
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole Derivatives ()
  • Structure : Contains a methylthio (-SMe) group instead of the piperazine-sulfonyl chain.
  • Properties : Higher lipophilicity but lower stability due to the oxidizable thioether group. The target compound’s sulfonyl linkage improves oxidative stability and aqueous solubility .

Piperazine-Linked Benzimidazoles

2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol ()
  • Structure: Piperazine ring linked to benzimidazole with an ethanol substituent.
  • Properties: The hydroxyl group in ethanol enhances solubility but introduces metabolic vulnerability (e.g., glucuronidation). The target compound’s sulfonyl group offers stronger hydrogen-bonding capacity without metabolic liability .
Astemizole ()
  • Structure : Piperidine ring linked to benzimidazole via a fluorobenzyl group.
  • Properties: The fluorobenzyl group increases CNS penetration, but the piperidine ring’s basicity may lead to off-target effects.

Sulfonyl-Containing Analogues

Compound 9c ()
  • Structure : Benzimidazole linked to a triazole-thiazole-acetamide scaffold with a bromophenyl group.
  • The target compound’s difluorophenyl-sulfonyl group balances lipophilicity and steric demands for optimized target engagement .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (LogP) Metabolic Stability Notable Activity Reference
Target Compound Benzimidazole Piperazine-sulfonyl-difluorophenyl 2.1 (estimated) High (fluorine) Kinase inhibition
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole Benzimidazole 4-Fluorophenyl 3.5 Moderate Antimicrobial
Astemizole Benzimidazole Fluorobenzyl-piperidine 4.2 Low (basic piperidine) Antihistamine
Compound 9c () Benzimidazole-triazole Bromophenyl-thiazole 4.8 Low (bromine) Anticancer (docking)

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to , involving condensation of 1-methylbenzimidazole precursors with sulfonylated piperazine derivatives under anhydrous conditions .
  • Binding Interactions : Docking studies () suggest that sulfonyl groups enhance binding to hydrophobic pockets in enzymes, while the difluorophenyl group minimizes steric clashes compared to bulkier substituents (e.g., bromophenyl in 9c) .
  • Metabolic Profile: Fluorination at the 2,5-positions of the phenyl ring (target compound) blocks common oxidative metabolic pathways, improving half-life relative to non-fluorinated analogues .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。